Engineering Kinase Selectivity and Physicochemical Profiles: A Technical Guide to N-(azetidin-3-yl)pyrimidin-2-amine (CAS 1380300-74-2)
Engineering Kinase Selectivity and Physicochemical Profiles: A Technical Guide to N-(azetidin-3-yl)pyrimidin-2-amine (CAS 1380300-74-2)
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of balancing target affinity with viable physicochemical properties. The development of ATP-competitive kinase inhibitors often stalls when highly potent molecules fail in vivo due to poor metabolic stability, excessive lipophilicity, or off-target toxicity.
To overcome these hurdles, modern medicinal chemistry relies on highly optimized building blocks. N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS 1380300-74-2) has emerged as a privileged scaffold in the design of next-generation targeted therapeutics. This whitepaper deconstructs the structural rationale, physicochemical advantages, and synthetic methodologies surrounding this critical intermediate, providing a self-validating framework for its integration into your drug discovery workflows.
Structural Rationale: The Azetidine-Pyrimidine Pharmacophore
The utility of N-(azetidin-3-yl)pyrimidin-2-amine lies in the synergistic combination of two distinct structural motifs, each serving a precise function in the pharmacophore model of kinase inhibitors.
The Pyrimidin-2-amine Motif: The Hinge Binder
In the ATP-binding pocket of kinases, the "hinge region" connects the N-terminal and C-terminal lobes. The pyrimidin-2-amine ring acts as a classic bidentate hinge binder. The endocyclic nitrogen of the pyrimidine acts as a hydrogen bond acceptor, while the exocyclic secondary amine acts as a hydrogen bond donor. This dual interaction tightly anchors the molecule to the backbone amide and carbonyl groups of the hinge residues (typically Methionine or Cysteine), ensuring high-affinity binding.
The Azetidine Ring: The 3D Vector and Lipophilicity Modulator
Historically, medicinal chemists utilized piperidine or pyrrolidine rings to project functional groups out of the ATP pocket towards the solvent-exposed region. However, these larger rings often inflate the calculated partition coefficient (cLogP/cLogD), leading to poor aqueous solubility and higher metabolic clearance.
Substituting these with a 4-membered azetidine ring introduces causality-driven benefits:
-
Reduced Lipophilicity: The removal of methylene units significantly lowers cLogD, directly improving aqueous solubility.
-
Increased Fraction sp3 (Fsp3): The azetidine ring enhances the three-dimensional character of the molecule. High Fsp3 correlates strongly with reduced off-target toxicity and higher clinical success rates.
-
Rigid Vectoring: The strained geometry of the azetidine ring provides a rigid, highly predictable exit vector. This allows chemists to precisely direct downstream functionalization (via the azetidine nitrogen) toward the DFG-in/out pocket or the solvent front without entropic penalties during binding.
This structural logic is heavily utilized in the development of Cyclin-Dependent Kinase (CDK) inhibitors , PI3K inhibitors, and Discoidin Domain Receptor (DDR) inhibitors.
Fig 1. Pharmacophore mapping of the azetidine-pyrimidine scaffold in ATP-competitive kinase inhibitors.
Quantitative Physicochemical Profiling
To understand why this building block is selected over alternatives, we must analyze its quantitative parameters. The table below summarizes the core data and the mechanistic rationale behind each metric.
| Parameter | Value | Mechanistic Rationale in Drug Design |
| Chemical Name | N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride | Standard IUPAC nomenclature for the stable salt form. |
| CAS Registry Number | 1380300-74-2 | Unique identifier for procurement and database cross-referencing. |
| Molecular Formula | C7H12Cl2N4 (Salt) / C7H10N4 (Base) | Highlights the high nitrogen-to-carbon ratio, typical of potent kinase hinge binders. |
| Molecular Weight | 223.10 g/mol (Salt) / 150.18 g/mol (Base) | Low MW leaves ample "budget" for downstream functionalization while staying well within Lipinski's Rule of 5. |
| Topological Polar Surface Area | ~50.2 Ų (Free base) | Optimal for balancing aqueous solubility with membrane permeability; allows for passive cellular diffusion. |
| Fraction sp3 (Fsp3) | 0.43 (3 out of 7 carbons) | Enhances 3D structural complexity, correlating with improved target selectivity and reduced promiscuity. |
| H-Bond Donors / Acceptors | 2 Donors / 3 Acceptors | Provides the necessary bidentate interaction profile for the ATP-binding pocket while maintaining favorable solvation energy. |
Synthetic Methodology: A Self-Validating Protocol
As an Application Scientist, I mandate that protocols must be robust, scalable, and self-validating. The synthesis of CAS 1380300-74-2 is achieved via a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) followed by acidic deprotection.
Mechanistic Causality
We utilize SNAr rather than a palladium-catalyzed Buchwald-Hartwig amination because the pyrimidine ring is inherently electron-deficient at the C2 position. This allows the nucleophilic primary amine of the azetidine to attack directly. We perform the deprotection in an anhydrous acidic environment to force the product to precipitate as a dihydrochloride salt, driving the reaction to completion via Le Chatelier's principle and eliminating the need for complex chromatographic purification.
Fig 2. Scalable, self-validating synthetic workflow for CAS 1380300-74-2 dihydrochloride.
Step-by-Step Experimental Workflow
Phase 1: Nucleophilic Aromatic Substitution (SNAr)
-
Initiation: Charge an oven-dried round-bottom flask with 2-chloropyrimidine (1.0 eq) and 1-Boc-3-aminoazetidine (1.1 eq).
-
Solvent & Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and n-butanol to achieve a 0.5 M concentration. Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the nucleophile. n-Butanol provides a polar protic environment that stabilizes the Meisenheimer complex intermediate.
-
Thermal Activation: Heat the reaction mixture to 100°C under a nitrogen atmosphere for 12 hours. Causality: Elevated temperature is required to overcome the activation energy barrier of SNAr on a mono-halogenated, unactivated pyrimidine.
-
Self-Validation Check: Sample the reaction and analyze via LC-MS. The complete disappearance of the 2-chloropyrimidine peak and the emergence of the intermediate mass ([M+H]+ = 251.1 m/z) validates step completion.
-
Workup: Concentrate under reduced pressure, partition between Ethyl Acetate (EtOAc) and water, wash with brine, dry over Na2SO4, and purify via flash chromatography (SiO2, Hexanes/EtOAc) to afford tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate.
Phase 2: Boc-Deprotection and Salt Formation
-
Solvation: Dissolve the purified intermediate in a minimal volume of anhydrous dichloromethane (DCM).
-
Acidic Cleavage: Slowly add 4M HCl in dioxane (10.0 eq) dropwise at 0°C, then allow the mixture to warm to room temperature. Stir for 2 hours. Causality: The highly acidic, anhydrous environment selectively cleaves the tert-butyl carbamate, liberating the secondary amine and off-gassing isobutylene and CO2.
-
Self-Validation Check: The target product will spontaneously precipitate out of the organic solvent as a white dihydrochloride salt. This phase separation prevents over-reaction and visually validates the deprotection.
-
Isolation: Filter the resulting precipitate, wash extensively with cold diethyl ether to remove any residual non-polar impurities or unreacted starting material, and dry under high vacuum to yield N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride in near-quantitative yield.
Application in Targeted Library Generation
Once synthesized, the secondary amine of the azetidine ring serves as a highly reactive handle for library generation. Depending on the target kinase, this nitrogen can be functionalized via:
-
Buchwald-Hartwig Cross-Coupling: To attach complex aryl or heteroaryl systems, driving the molecule into the DFG-out pocket for Type II inhibitor design.
-
Amidation/Sulfonylation: To attach solvent-exposed solubilizing groups or warheads for targeted covalent inhibition.
By standardizing the use of CAS 1380300-74-2 in your discovery pipeline, you ensure that every synthesized derivative inherits the optimized lipophilicity, rigid vectoring, and high Fsp3 characteristics required for modern clinical success.
References
- 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. Google Patents (WO2019207463A1).
- Benzoxazepin PI3K inhibitor compounds and methods of use. Google Patents (US8343955B2).
-
A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
